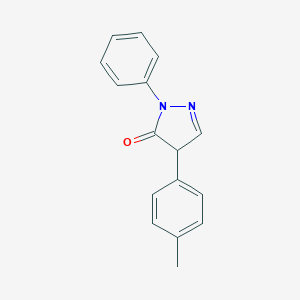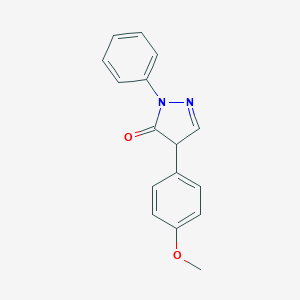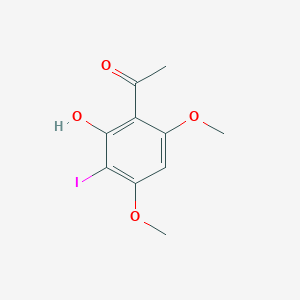![molecular formula C20H20N2O4S2 B303347 S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate, also known as BME-2, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. BME-2 is a dithioate compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate involves the formation of a complex with metal ions, such as copper or iron, through its dithioate groups. This complexation leads to the production of ROS, which can induce oxidative stress and activate various signaling pathways, including the Nrf2 pathway. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of these enzymes.
Biochemical and Physiological Effects
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells, inhibit the activity of protein tyrosine phosphatases, and modulate redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and increase the levels of glutathione, a major antioxidant in cells. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in lab experiments is its ability to induce apoptosis in cancer cells, which can be useful in the development of new anticancer drugs. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also be used as a tool to study redox signaling pathways and protein tyrosine phosphatases. However, one limitation of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is its potential toxicity, as it can induce oxidative stress and damage to cells at high concentrations.
Orientations Futures
For the study of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate include the development of new derivatives with improved efficacy and reduced toxicity. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate derivatives could be designed to target specific types of cancer cells or to modulate specific redox signaling pathways. Additionally, the use of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in combination with other drugs or treatments could be explored to enhance its anticancer effects. Further studies are also needed to elucidate the mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate and its potential use in other biomedical applications, such as the treatment of bacterial infections or inflammatory diseases.
Conclusion
In conclusion, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is a dithioate compound that has potential applications in biomedical research, including as an anticancer agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods and its purity can be confirmed using NMR spectroscopy and mass spectrometry. While S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has shown promising results in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods, including the reaction of 2-(methylanilino)ethylamine with carbon disulfide and chloroacetic acid, or the reaction of 2-(methylanilino)ethylamine with carbon disulfide and ethyl chloroacetate. The resulting product is purified using recrystallization or column chromatography. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been used in various scientific research applications, including as a potential antitumor agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting the expression of anti-apoptotic proteins. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to modulate redox signaling pathways by inducing the production of reactive oxygen species (ROS) and activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
Propriétés
Nom du produit |
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate |
|---|---|
Formule moléculaire |
C20H20N2O4S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-S,2-S-bis[2-(N-methylanilino)-2-oxoethyl] ethanebis(thioate) |
InChI |
InChI=1S/C20H20N2O4S2/c1-21(15-9-5-3-6-10-15)17(23)13-27-19(25)20(26)28-14-18(24)22(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
AFHSVHUULMJMGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)







![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)